molecular formula C8H6BrNO4 B1291278 Methyl 3-bromo-4-nitrobenzoate CAS No. 126759-30-6

Methyl 3-bromo-4-nitrobenzoate

Cat. No.: B1291278
CAS No.: 126759-30-6
M. Wt: 260.04 g/mol
InChI Key: JZNGTPNMJBXBIJ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-nitrobenzoate: is an organic compound with the molecular formula C8H6BrNO4 . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by bromine and nitro groups at the 3rd and 4th positions, respectively, and the carboxylic acid group is esterified with a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Methyl 3-bromo-4-nitrobenzoate is a chemical compound with the molecular formula C8H6BrNO4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions

Biochemical Pathways

Brominated and nitrobenzoate compounds are often involved in electrophilic aromatic substitution reactions . These reactions can affect various biochemical pathways by introducing new functional groups to aromatic compounds, thereby altering their properties and activities.

Pharmacokinetics

It has been noted that similar compounds have high gastrointestinal absorption , which could impact their bioavailability

Result of Action

Given its potential involvement in Suzuki–Miyaura cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds in target molecules, potentially altering their structure and function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound . It should be handled with personal protective equipment, and adequate ventilation should be ensured . These precautions suggest that the compound’s action may be influenced by factors such as exposure to air, light, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of Methyl Benzoate: The synthesis begins with the nitration of methyl benzoate using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the meta position relative to the ester group.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces a bromine atom at the para position relative to the nitro group.

Industrial Production Methods: Industrial production of methyl 3-bromo-4-nitrobenzoate typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Methyl 3-bromo-4-nitrobenzoate can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The bromine atom in the compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Typical reagents include sodium methoxide or potassium thiolate.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, 3-bromo-4-nitrobenzoic acid, using aqueous sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or potassium thiolate in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products:

    Reduction: Methyl 3-bromo-4-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-Bromo-4-nitrobenzoic acid.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Methyl 3-bromo-4-nitrobenzoate is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Building Block: It serves as a building block for the synthesis of more complex molecules in medicinal chemistry and material science.

Biology and Medicine:

    Drug Development: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the biological activity and mechanism of action of nitroaromatic compounds.

Industry:

    Agrochemicals: this compound is used in the synthesis of herbicides and pesticides.

Properties

IUPAC Name

methyl 3-bromo-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c1-14-8(11)5-2-3-7(10(12)13)6(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNGTPNMJBXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40618305
Record name Methyl 3-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126759-30-6
Record name Methyl 3-bromo-4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40618305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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